molecular formula C12H10ClN5O2S B12907113 4-[(6-Chloro-9H-purin-9-yl)methyl]benzenesulfonamide CAS No. 21267-95-8

4-[(6-Chloro-9H-purin-9-yl)methyl]benzenesulfonamide

Cat. No.: B12907113
CAS No.: 21267-95-8
M. Wt: 323.76 g/mol
InChI Key: YOJOHUHVXSCRQF-UHFFFAOYSA-N
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Description

4-[(6-Chloro-9H-purin-9-yl)methyl]benzenesulfonamide is a chemical compound with the molecular formula C12H10ClN5O2S. It is a derivative of purine, a heterocyclic aromatic organic compound, and benzenesulfonamide, a sulfonamide derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-Chloro-9H-purin-9-yl)methyl]benzenesulfonamide typically involves the reaction of 6-chloropurine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(6-Chloro-9H-purin-9-yl)methyl]benzenesulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide, and bases like sodium hydride.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products Formed

    Substitution Reactions: Amino or thio derivatives of the original compound.

    Oxidation Reactions: Sulfoxides or sulfones.

    Reduction Reactions: Corresponding amines.

    Coupling Reactions: Biaryl derivatives.

Scientific Research Applications

4-[(6-Chloro-9H-purin-9-yl)methyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(6-Chloro-9H-purin-9-yl)methyl]benzenesulfonamide involves the inhibition of carbonic anhydrase IX. This enzyme plays a crucial role in regulating pH in tumor cells, and its inhibition leads to a decrease in tumor cell proliferation and survival. The compound binds to the active site of the enzyme, blocking its activity and disrupting the cellular processes dependent on pH regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(6-Chloro-9H-purin-9-yl)methyl]benzenesulfonamide is unique due to its combination of a purine ring and a benzenesulfonamide group, which imparts specific chemical and biological properties. Its ability to inhibit carbonic anhydrase IX makes it a promising candidate for anticancer and antimicrobial research .

Properties

CAS No.

21267-95-8

Molecular Formula

C12H10ClN5O2S

Molecular Weight

323.76 g/mol

IUPAC Name

4-[(6-chloropurin-9-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C12H10ClN5O2S/c13-11-10-12(16-6-15-11)18(7-17-10)5-8-1-3-9(4-2-8)21(14,19)20/h1-4,6-7H,5H2,(H2,14,19,20)

InChI Key

YOJOHUHVXSCRQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C2N=CN=C3Cl)S(=O)(=O)N

Origin of Product

United States

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